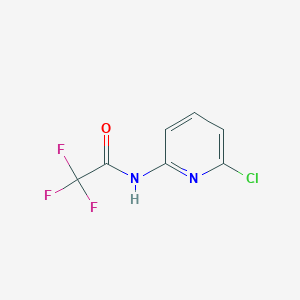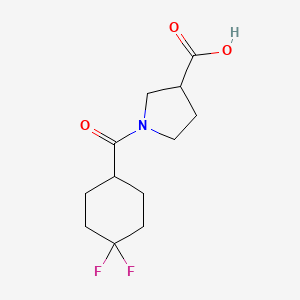
1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-amine is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-amine typically involves the reaction of 4,4-difluorocyclohexanecarbonyl chloride with piperidin-4-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include continuous flow reactions and the use of automated systems to ensure consistent quality and yield.
化学反应分析
1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions are typically ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various nucleophiles such as halides or alkoxides. Common reagents for these reactions include sodium iodide or potassium tert-butoxide.
科学研究应用
1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors. It is often used in structure-activity relationship (SAR) studies to understand the impact of fluorine substitution on biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Piperidine derivatives have shown promise in treating conditions such as pain, inflammation, and neurological disorders.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
1-Benzylpyrrolidine-3-amine: Known for its antiaggregatory and antioxidant effects.
4-(Piperidin-1-yl)pyridine: Exhibits strong factor IIa inhibition and anticoagulant effects.
Piperidin-4-ol derivatives: Evaluated for potential treatment of HIV.
The uniqueness of this compound lies in its difluorocyclohexane moiety, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
属性
IUPAC Name |
(4-aminopiperidin-1-yl)-(4,4-difluorocyclohexyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O/c13-12(14)5-1-9(2-6-12)11(17)16-7-3-10(15)4-8-16/h9-10H,1-8,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIKMDPPOOVVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CCC(CC2)N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[4-(5-Methoxypyridin-3-yl)phenyl]ethan-1-one](/img/structure/B7974384.png)






![1-[4-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one](/img/structure/B7974447.png)
